Depramine

Description

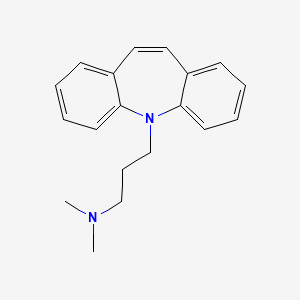

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-13H,7,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBYHZACPPSJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58262-51-4 (hydrochloride), 72629-48-2 (fumarate[1:1]) | |

| Record name | Depramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90184388 | |

| Record name | Depramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-54-8 | |

| Record name | Depramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Depramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C3T28736 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dawn of a New Era in Antidepressant Therapy: An In-depth Technical Guide to the Early Research on Desipramine's Antidepressant Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the antidepressant effects of desipramine, a cornerstone in the development of modern pharmacotherapy for depression. Emerging from the shadow of its parent compound, imipramine, desipramine's unique pharmacological profile as a potent and relatively selective norepinephrine reuptake inhibitor marked a significant advancement in the understanding and treatment of depressive disorders. This document delves into the core quantitative data from early clinical and preclinical studies, details the pioneering experimental methodologies of the era, and visually reconstructs the initial hypotheses of its mechanism of action.

Core Quantitative Data from Early Investigations

The initial clinical evaluations of desipramine in the 1960s and early 1970s laid the groundwork for its therapeutic use. These studies, though lacking the rigorous design of modern clinical trials, provided the first quantitative evidence of its efficacy.

Early Clinical Trial Efficacy

A pivotal 1970 double-blind, placebo-controlled study published in the American Journal of Psychiatry involving 74 newly hospitalized patients demonstrated the superiority of desipramine over placebo in individuals diagnosed with endogenous depression, with significant improvements observed as early as the fifth day of treatment.[1][2] In contrast, no significant difference was noted in patients with neurotic (reactive) depression.[1] Another key study from 1980 focusing on endogenomorphically depressed patients reported a remarkable 85.2% response rate in the 27 patients who completed at least four weeks of treatment.[3]

| Early Clinical Trial Data Summary | |

| Study (Year) | Lapolla & Jones (1970)[1][2] |

| Patient Population | 74 newly hospitalized depressed patients |

| Diagnosis | Endogenous and Neurotic (Reactive) Depression |

| Dosage | Not specified in abstract |

| Efficacy | Superior to placebo in endogenous depression[1] |

| Response Time | As early as 5 days in endogenous depression[1] |

| Study (Year) | Unnamed (1980)[3] |

| Patient Population | 34 endogenomorphically depressed patients |

| Diagnosis | Endogenomorphic Depression |

| Dosage | Mean maximum daily dose of 283 mg (range 100-400 mg/day)[3] |

| Efficacy | 85.2% response rate (23 out of 27 completers)[3] |

Dose-Response and Therapeutic Plasma Concentrations

Preclinical Receptor Binding Affinities

The selectivity of desipramine for the norepinephrine transporter (NET) was a key discovery in early preclinical research. While precise Ki values from the earliest studies are difficult to pinpoint, the relative potency was established, showing a much higher affinity for NET compared to the serotonin transporter (SERT). This differentiated it from its parent compound, imipramine.

Foundational Experimental Protocols

The methodologies employed in the early research of desipramine, while less sophisticated than today's standards, were instrumental in elucidating its mechanism of action.

Early Clinical Trial Methodology

The clinical trials of the 1960s and 1970s often relied on observational data and less standardized diagnostic criteria than the DSM (Diagnostic and Statistical Manual of Mental Disorders) used today. The distinction between "endogenous" and "neurotic" or "reactive" depression was a common diagnostic practice. Roland Kuhn's pioneering work with imipramine in the late 1950s, which heavily influenced the study of desipramine, utilized an open-minded, exploratory, and comprehensive clinical observation approach.[5][6] This involved detailed case histories and observations of patient behavior and mood changes in a hospital setting.[5][6]

Norepinephrine Reuptake Inhibition Assays

The groundbreaking work of Julius Axelrod and his colleagues in the early 1960s was crucial in demonstrating that desipramine's mechanism of action involved the blockade of norepinephrine reuptake. A typical early experimental protocol to demonstrate this involved:

-

Preparation of Brain Tissue: Homogenates of brain tissue, often from rats, were prepared to isolate nerve endings (synaptosomes).

-

Radiolabeling: A radiolabeled version of norepinephrine (e.g., ³H-norepinephrine) was synthesized.

-

Incubation: The brain tissue homogenate was incubated with the radiolabeled norepinephrine in the presence and absence of desipramine.

-

Separation and Measurement: The nerve endings were then separated from the incubation medium, and the amount of radioactivity taken up by the tissue was measured.

-

Analysis: A reduction in the uptake of radiolabeled norepinephrine in the presence of desipramine indicated that the drug was blocking the reuptake mechanism.

Animal Models of Depression

Early preclinical studies utilized various animal models to screen for antidepressant activity. One of the most common was the Forced Swim Test (or Porsolt's behavioral despair test) . The protocol generally involved:

-

Acclimatization: Rats or mice were placed in a cylinder of water from which they could not escape.

-

Pre-test Session: An initial period of swimming was followed by the adoption of an immobile posture, taken as a sign of "behavioral despair."

-

Drug Administration: Animals were then treated with desipramine or a placebo.

-

Test Session: In a subsequent session, the duration of immobility was measured. A significant reduction in immobility time in the desipramine-treated group was interpreted as an antidepressant-like effect.

Another important preclinical model was the 6-hydroxydopamine (6-OHDA) lesion model . This was used to study the role of the noradrenergic system in the effects of desipramine. The protocol involved the targeted destruction of norepinephrine neurons in the brain, allowing researchers to investigate how desipramine's effects were altered in the absence of a functioning noradrenergic system.[7]

Visualizing Early Mechanistic Hypotheses

The initial understanding of desipramine's action was centered on its ability to increase the availability of norepinephrine in the synapse. The following diagrams, rendered in DOT language, illustrate these early concepts.

The early research on desipramine was a critical step in the evolution of psychopharmacology. It not only provided a valuable therapeutic agent but also deepened the scientific community's understanding of the neurobiology of depression, paving the way for the development of more targeted and refined antidepressant medications. This guide serves as a testament to the pioneering work that continues to influence the field of drug development for mental health disorders.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. Placebo-control evaluation of desipramine in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized placebo-controlled trial of desipramine, cognitive behavioral therapy, and active placebo therapy for low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. The clinical discovery of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Behavioral and neurochemical interactions of the tricyclic antidepressant drug desipramine with L-DOPA in 6-OHDA-lesioned rats. Implications for motor and psychiatric functions in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Desipramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary chemical synthesis pathway for Desipramine Hydrochloride, a tricyclic antidepressant. The synthesis is a multi-step process beginning with common starting materials and involving the formation of a key tricyclic intermediate, followed by side-chain alkylation and final salt formation. This guide includes detailed experimental protocols for key reactions, a summary of quantitative data, and process visualizations to facilitate a deeper understanding of the synthetic route.

Overview of the Synthetic Pathway

The synthesis of Desipramine Hydrochloride can be logically divided into three main stages:

-

Synthesis of the Iminodibenzyl Core: The construction of the fundamental 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) ring system. This is the most complex part of the synthesis, typically starting from o-nitrotoluene.

-

N-Alkylation: The attachment of the 3-(methylamino)propyl side chain to the nitrogen atom of the iminodibenzyl core to form the Desipramine free base.

-

Salt Formation: The conversion of the Desipramine base into its stable and water-soluble hydrochloride salt.

The overall logical flow of the synthesis is depicted below.

Stage 1: Synthesis of Iminodibenzyl

The most established industrial route to the key intermediate, iminodibenzyl, begins with o-nitrotoluene.[1][2]

Step 1.1: Oxidative Coupling of o-Nitrotoluene

The synthesis initiates with the oxidative coupling of two molecules of o-nitrotoluene under basic conditions to form 2,2'-dinitrobibenzyl. While older methods reported modest yields, recent optimizations have significantly improved the efficiency of this step.[2]

-

Reaction: 2-(o-nitrotoluene) → 2,2'-Dinitrobibenzyl

-

Reagents: Potassium tert-butoxide (t-BuOK), Bromine (Br₂)

-

Solvent: Tetrahydrofuran (THF)

Step 1.2: Reduction of 2,2'-Dinitrobibenzyl

The nitro groups of 2,2'-dinitrobibenzyl are reduced to primary amines to yield 2,2'-diaminobibenzyl. This is typically achieved through catalytic hydrogenation.[1]

-

Reaction: 2,2'-Dinitrobibenzyl → 2,2'-Diaminobibenzyl

-

Catalyst: Raney Nickel or Palladium on Carbon (Pd/C)

-

Solvent: Methanol or Ethanol

Step 1.3: Cyclization of 2,2'-Diaminobibenzyl

The final step in forming the core is the high-temperature, acid-catalyzed intramolecular cyclization of 2,2'-diaminobibenzyl, which releases ammonia and forms the tricyclic iminodibenzyl structure.[1][3]

-

Reaction: 2,2'-Diaminobibenzyl → Iminodibenzyl + NH₃

-

Catalyst/Medium: Polyphosphoric Acid (PPA) or Phosphoric Acid (H₃PO₄)

-

Conditions: High temperature (e.g., 260-300°C)

The pathway for the synthesis of the iminodibenzyl intermediate is visualized below.

Stage 2 & 3: N-Alkylation and Salt Formation

With the core iminodibenzyl structure synthesized, the focus shifts to attaching the pharmacologically active side chain.

Step 2.1: N-Alkylation of Iminodibenzyl

Iminodibenzyl is alkylated on the nitrogen atom using a suitable 3-carbon chain with a terminal secondary amine. This reaction is typically performed in the presence of a strong base to deprotonate the iminodibenzyl nitrogen, making it a potent nucleophile. The synthesis is analogous to that of its parent compound, Imipramine.[4]

-

Reaction: Iminodibenzyl + 3-(Methylamino)propyl chloride → Desipramine

-

Base: Sodium amide (NaNH₂)

-

Solvent: Anhydrous organic solvent (e.g., Toluene)

Step 3.1: Formation of Desipramine Hydrochloride

The final step is the conversion of the oily or solid Desipramine free base into its crystalline, stable, and water-soluble hydrochloride salt. This is a standard acid-base reaction.[5]

-

Reaction: Desipramine (base) + Hydrochloric Acid → Desipramine Hydrochloride

-

Method: The Desipramine base is dissolved in a suitable solvent (e.g., ether, isopropanol), and hydrogen chloride gas or a solution of HCl in a solvent is added to precipitate the salt.

The final steps of the synthesis are illustrated below.

Quantitative Data Summary

The following table summarizes reported yields and purity for the key steps in the synthesis of Desipramine Hydrochloride. Data is compiled from various sources, primarily patent literature, which often reflects optimized industrial processes.

| Step | Reactant(s) | Product | Catalyst/Reagent | Yield / Purity | Reference(s) |

| Oxidative Coupling | o-Nitrotoluene | 2,2'-Dinitrobibenzyl | t-BuOK, Br₂ | ~95% Yield | [2] |

| Reduction | 2,2'-Dinitrobibenzyl | 2,2'-Diaminobibenzyl | Pd/C or Raney Ni | High Yield (part of 88-92% overall) | [1] |

| Cyclization | 2,2'-Diaminobibenzyl | Iminodibenzyl | Polyphosphoric Acid | >99% Purity, 88-92% overall yield for the 2 steps | [1][3] |

| N-Alkylation | Iminodibenzyl | Desipramine | NaNH₂ | Not specified, but generally high | [4] |

| Salt Formation | Desipramine (Base) | Desipramine Hydrochloride | HCl | Near-quantitative | [5] |

Detailed Experimental Protocols

The following protocols are representative methodologies for the key transformations in the synthesis of Desipramine Hydrochloride, based on published procedures.[1][3]

Protocol 1: Synthesis of Iminodibenzyl from 2,2'-Diaminobibenzyl

-

Apparatus: A high-temperature reaction kettle equipped with a mechanical stirrer, thermometer, and a condenser for the removal of ammonia is charged with 2,2'-diaminobibenzyl and polyphosphoric acid (PPA). A typical weight ratio is 1 part 2,2'-diaminobibenzyl to 1.4 parts PPA.[1]

-

Reaction: The mixture is heated with stirring to approximately 280°C. The reaction is maintained at this temperature for 5 hours, during which ammonia gas evolves.

-

Workup: The reaction mixture is cooled to 100°C. Water is carefully added to the viscous mixture to dissolve the PPA. The mixture is washed with water until the aqueous layer is nearly neutral (pH 6-7).

-

Isolation: The layers are separated. The upper organic layer, containing the crude iminodibenzyl, is dissolved in a suitable organic solvent such as toluene.

-

Purification: The toluene solution is cooled to induce crystallization. The resulting crystals are collected by centrifugation or filtration and dried to yield pure iminodibenzyl.[1] An alternative purification involves reduced pressure distillation to yield a product with >99% purity.[3][6]

Protocol 2: N-Alkylation of Iminodibenzyl and Conversion to Hydrochloride Salt

-

Apparatus: A three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel is charged with sodium amide in anhydrous toluene.

-

Deprotonation: A solution of iminodibenzyl in anhydrous toluene is added dropwise to the sodium amide suspension. The mixture is heated to reflux for several hours to ensure complete formation of the sodium salt of iminodibenzyl.

-

Alkylation: A solution of 3-(methylamino)propyl chloride in anhydrous toluene is added dropwise to the reaction mixture. The reaction is maintained at reflux until completion (monitored by TLC or GLC).

-

Workup: The mixture is cooled to room temperature, and water is carefully added to quench the excess sodium amide and dissolve the sodium chloride byproduct. The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Isolation of Free Base: The solvent is removed under reduced pressure to yield crude Desipramine as an oil or solid.

-

Hydrochloride Formation: The crude Desipramine base is dissolved in anhydrous ether or isopropanol. Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an appropriate solvent is added, until precipitation is complete.

-

Purification: The precipitated Desipramine Hydrochloride is collected by filtration, washed with cold anhydrous ether, and dried under vacuum to yield the final product as a white to off-white crystalline solid.[5] Recrystallization from a suitable solvent like methanol-ether may be performed for further purification.[7]

References

- 1. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]

- 2. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]

- 3. CN102391182A - Method for preparing iminodibenzyl - Google Patents [patents.google.com]

- 4. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. DESIPRAMINE HYDROCHLORIDE CAS#: 58-28-6 [m.chemicalbook.com]

- 6. Method for preparing iminodibenzyl - Eureka | Patsnap [eureka.patsnap.com]

- 7. Desipramine [drugfuture.com]

In-Vitro Effects of Desipramine on Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in-vitro studies investigating the effects of the tricyclic antidepressant desipramine on various neuronal cell lines. It details the molecular mechanisms, summarizes quantitative data, outlines experimental protocols, and visualizes key signaling pathways.

Desipramine's Effects on Neuronal Cell Viability and Apoptosis

Desipramine exhibits a dual role in neuronal cell fate, promoting survival in some contexts while inducing apoptosis in others, particularly in cancer cell lines. Its effects are highly dependent on the cell type, drug concentration, and the presence of cellular stressors.

In models of neurotoxicity, desipramine often demonstrates neuroprotective properties. For instance, in primary cortical neurons subjected to oxygen-glucose deprivation (OGD), low concentrations of desipramine significantly increased cell viability and reduced the number of apoptotic cells[1]. Similarly, in PC12 cells, desipramine was found to antagonize apoptosis induced by corticosterone, a mechanism potentially related to its antidepressant effects[2]. However, in human SH-SY5Y neuroblastoma cells, desipramine has been reported to induce cell death that is distinct from classical apoptosis[3][4]. In glioma cells, desipramine actively promotes apoptosis through specific stress pathways[5].

Table 1: Quantitative Effects of Desipramine on Cell Viability and Apoptosis

| Cell Line | Condition | Desipramine Concentration | Observed Effect | Reference |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) - 6h | 0.1 µM | 32% increase in cell viability | [1] |

| Primary Cortical Neurons | OGD - 24h | 0.1 µM & 1 µM | ~17% increase in cell viability | [1] |

| Primary Cortical Neurons | OGD - 24h | 0.1 µM | ~50% reduction in apoptotic cells | [1] |

| PC12 Cells | Corticosterone (10 µM) Induced Apoptosis | 1 µM & 5 µM | Marked decrease in apoptosis percentage | [2] |

| Mes23.5 Dopaminergic Cells | Rotenone/6-OHDA Induced Neurotoxicity | Up to 20 µM | Protection against neuronal death | [6] |

| Rat C6 Glioma Cells | Standard Culture | Not Specified | Induction of apoptosis | [5] |

Molecular Mechanisms and Signaling Pathways

Desipramine modulates several key signaling pathways to exert its effects. The primary mechanisms identified in-vitro include the induction of antioxidant enzymes through the ERK/JNK and Nrf2 pathways and the initiation of apoptosis via endoplasmic reticulum (ER) stress.

Neuroprotection via Nrf2/HO-1 Pathway

In dopaminergic Mes23.5 neurons, desipramine provides neuroprotection by inducing the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme[6]. This induction is mediated by the activation of ERK and JNK signaling pathways, which leads to the nuclear translocation of the transcription factor Nrf2[6]. Once in the nucleus, Nrf2 binds to DNA and enhances HO-1 expression, thereby protecting the cells from oxidative damage[6].

Apoptosis Induction via ER Stress Pathway

In contrast to its neuroprotective role, desipramine can induce apoptosis in cancer cell lines such as rat C6 glioma cells[5]. This process is initiated by inducing stress in the endoplasmic reticulum (ER). ER stress leads to the significant upregulation of the transcription factor CHOP (also known as GADD153)[5]. Elevated CHOP expression, in turn, activates the caspase cascade, specifically caspase-9 and caspase-3, culminating in apoptotic cell death[5].

Table 2: Desipramine's Effect on Key Signaling Proteins

| Cell Line | Protein | Desipramine Concentration | Regulation | Reference |

| Mes23.5 | HO-1 | Concentration-dependent | Upregulation | [6] |

| Mes23.5 | Nrf2 (Nuclear) | 20 µM | Increased Accumulation | [6][7] |

| Primary Cortical Neurons | Bcl-2 | 0.1 µM - 10 µM (24h) | Tendency towards increase | [1] |

| Rat C6 Glioma | CHOP/GADD153 | Not Specified | Significant Elevation | [5] |

| Rat C6 Glioma | Caspase-9 | Not Specified | Activation | [5] |

| Rat C6 Glioma | Caspase-3 | Not Specified | Activation | [5] |

Experimental Protocols

Reproducibility of in-vitro studies relies on detailed and consistent methodologies. Below are summarized protocols for key experiments cited in the literature.

General Cell Culture and Drug Treatment

-

Cell Lines: Mes23.5 dopaminergic neurons, PC12 cells, SH-SY5Y neuroblastoma cells, and primary cortical neurons are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), horse serum, and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2. For primary cultures, anti-mitotic agents like 5-fluoro-2′-deoxyuridine may be added to reduce the growth of non-neuronal cells[8].

-

Desipramine Preparation: Desipramine hydrochloride is dissolved in water or a suitable solvent to create a stock solution (e.g., 10 mM) which is then diluted to the final desired concentrations in the culture medium immediately before use[8].

Cell Viability Assays (e.g., MTT Assay)

-

Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight[9].

-

Treatment: Expose cells to various concentrations of desipramine for the desired duration (e.g., 6, 12, or 24 hours)[1].

-

MTT Addition: Add MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells[1].

Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with PBS and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer[6].

-

Nuclear/Cytosolic Fractionation (Optional): To analyze protein translocation, suspend cells in a hypotonic buffer, vortex, and centrifuge to separate the cytosolic supernatant from the nuclear pellet[6].

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., HO-1, Nrf2, CHOP, caspases) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification[6].

Apoptosis Detection (e.g., Hoechst Staining)

-

Treatment: Culture cells on coverslips and treat with desipramine as required.

-

Fixation: Fix the cells with a solution like 4% paraformaldehyde.

-

Staining: Stain the cells with Hoechst 33258 dye, which binds to DNA.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells are identified by condensed, fragmented, and brightly stained nuclei compared to the uniform, faint staining of normal nuclei[1].

-

Quantification: The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of cells in several random fields[1].

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Desipramine antagonized corticosterone-induced apoptosis in cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Desipramine induces apoptosis in rat glioma cells via endoplasmic reticulum stress-dependent CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desipramine Protects Neuronal Cell Death and Induces Heme Oxygenase-1 Expression in Mes23.5 Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Desipramine: A Technical Guide

A Serendipitous Journey from Antihistamines to Antidepressants

The story of desipramine is intrinsically linked to the pioneering era of psychopharmacology and the development of the first tricyclic antidepressants (TCAs). Its journey began not with a targeted search for an antidepressant, but through the chemical modification of phenothiazines, a class of compounds initially investigated for their antihistaminic and sedative properties.

The parent compound, imipramine, was synthesized by the Swiss pharmaceutical company Geigy in the late 1940s. Initially shelved, it was later re-examined for potential antipsychotic effects in the wake of chlorpromazine's success. In 1955, Swiss psychiatrist Dr. Roland Kuhn administered imipramine to patients with schizophrenia, observing minimal impact on psychosis. However, in a landmark instance of clinical serendipity, he noted a significant mood-elevating effect in patients with endogenous depression. This discovery, published in 1957, marked the advent of the first TCA and a turning point in the treatment of depression.

Further research into the metabolism of imipramine revealed that its primary active metabolite was a demethylated form, which was subsequently named desipramine. Desipramine itself was introduced for the treatment of depression in 1964. It was found to have a distinct pharmacological profile from its parent compound, exhibiting a more selective and potent inhibition of norepinephrine reuptake.

Elucidating the Mechanism of Action: From Reuptake Inhibition to Receptor Modulation

The development of desipramine and other TCAs was instrumental in the formulation of the monoamine hypothesis of depression, which posits that a deficiency in certain neurotransmitters, such as norepinephrine and serotonin, contributes to depressive symptoms.

Norepinephrine Reuptake Inhibition

Early pharmacological studies revealed that desipramine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET). By blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, desipramine increases the concentration and prolongs the action of this neurotransmitter at the postsynaptic receptor. This enhancement of noradrenergic neurotransmission is believed to be the principal driver of its antidepressant effects.

Receptor Binding Profile

Desipramine's interaction with various neurotransmitter receptors contributes to both its therapeutic effects and its side-effect profile. The following table summarizes the binding affinities (Ki) of desipramine for key transporters and receptors. A lower Ki value indicates a higher binding affinity.

| Transporter/Receptor | Binding Affinity (Ki, nM) |

| Norepinephrine Transporter (NET) | 0.4 - 4.2 |

| Serotonin Transporter (SERT) | 36 - 163 |

| Histamine H1 Receptor | 10 - 31 |

| Muscarinic Acetylcholine Receptors | 37 - 100 |

| Alpha-1 Adrenergic Receptor | 13 - 23 |

| Alpha-2 Adrenergic Receptor | 1,379 |

Data compiled from multiple sources.

As the table indicates, desipramine is highly potent at the norepinephrine transporter. Its affinity for the serotonin transporter is significantly lower, making it one of the more selective noradrenergic TCAs. Its antagonist activity at histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors is responsible for common TCA side effects such as sedation, dry mouth, constipation, and orthostatic hypotension.

Preclinical and Clinical Development

The efficacy of desipramine as an antidepressant was established through a series of preclinical and clinical studies.

Preclinical Evaluation

Animal models of depression were crucial in the early assessment of desipramine's antidepressant-like activity. Two commonly used models are the Forced Swim Test and the Chronic Unpredictable Mild Stress model.

The Forced Swim Test (FST) is a behavioral despair model used to screen for antidepressant efficacy.

-

Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test (Day 1): Rats are individually placed in the cylinder for a 15-minute session. This initial exposure induces a state of immobility on subsequent exposures.

-

Test (Day 2): 24 hours after the pre-test, rats are administered desipramine or a vehicle control. After a specified pre-treatment time (e.g., 60 minutes), they are placed back in the swim cylinder for a 5-minute test session.

-

-

Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time in the desipramine-treated group compared to the control group is indicative of an antidepressant-like effect.

The Chronic Unpredictable Mild Stress (CUMS) model aims to induce a state of anhedonia, a core symptom of depression, by exposing animals to a series of mild, unpredictable stressors over several weeks.

-

Housing: Animals are individually housed.

-

Stress Regimen: For a period of 4-8 weeks, animals are subjected to a varying schedule of mild stressors. Examples of stressors include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Wet bedding

-

Reversal of the light/dark cycle

-

Food or water deprivation

-

Forced swimming in cool water

-

-

Behavioral Assessment: The primary outcome measure is typically a sucrose preference test to assess anhedonia. A decrease in the consumption of a sweetened solution in the CUMS group compared to a non-stressed control group indicates a depressive-like state.

-

Drug Administration: Following the stress period, animals are treated with desipramine or a vehicle, and the sucrose preference test is repeated to assess the reversal of anhedonic behavior.

Clinical Trials

Early clinical trials with desipramine focused on establishing its efficacy and safety in patients with depression. These trials were often open-label or compared desipramine to its parent compound, imipramine, or a placebo.

A typical early clinical trial design would involve:

-

Patient Population: Adult patients diagnosed with major depressive disorder based on the prevailing diagnostic criteria of the time.

-

Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.g., imipramine) trial.

-

Treatment: Patients would receive a fixed or flexible dose of desipramine (e.g., 100-200 mg/day) or the comparator drug for a period of several weeks (typically 6-8 weeks).

-

Outcome Measures: The primary efficacy endpoint would be the change from baseline in a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HDRS). Secondary outcomes would include measures of anxiety, global improvement, and adverse events.

-

Data Analysis: Statistical analysis would be performed to compare the change in depression scores between the treatment groups.

These early trials demonstrated that desipramine was a safe and effective treatment for major depression.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of desipramine is crucial for its safe and effective clinical use.

| Pharmacokinetic Parameter | Value |

| Bioavailability | 33-50% |

| Time to Peak Plasma Concentration | 2-6 hours |

| Volume of Distribution | 10-50 L/kg |

| Protein Binding | 73-92% |

| Elimination Half-life | 12-24 hours |

| Primary Route of Metabolism | Hepatic (CYP2D6) |

| Major Active Metabolite | 2-hydroxydesipramine |

| Primary Route of Excretion | Renal |

Data compiled from multiple sources.

Desipramine is well-absorbed orally but undergoes significant first-pass metabolism in the liver. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, 2-hydroxydesipramine. This metabolite also possesses antidepressant activity. The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in desipramine plasma concentrations, necessitating therapeutic drug monitoring in some patients.

Signaling Pathways and Long-Term Effects

The acute effect of desipramine is the inhibition of norepinephrine reuptake. However, the therapeutic effects of antidepressants typically take several weeks to manifest, suggesting that longer-term neuroadaptive changes are involved.

Beta-Adrenergic Receptor Desensitization

Chronic administration of desipramine leads to a downregulation and desensitization of post-synaptic beta-adrenergic receptors. This is thought to be a homeostatic response to the increased synaptic availability of norepinephrine.

Caption: Downregulation of β-Adrenergic Receptors with Chronic Desipramine.

Serotonergic Receptor Sensitization

While desipramine has a lower affinity for the serotonin transporter, chronic treatment can lead to a sensitization of post-synaptic serotonin receptors, particularly 5-HT2A receptors. The exact mechanism is not fully elucidated but may involve indirect modulation of the serotonergic system through its effects on noradrenergic pathways. This sensitization may contribute to the overall antidepressant effect.

Caption: Sensitization of 5-HT2A Receptors with Chronic Desipramine.

ERK1/2 Signaling Pathway

More recent research has shown that desipramine can selectively potentiate norepinephrine-elicited ERK1/2 (extracellular signal-regulated kinase) activation through the α2A adrenergic receptor. This suggests a more complex modulatory role for desipramine beyond simple reuptake inhibition and may contribute to its therapeutic effects on neuronal plasticity and survival.

Caption: Desipramine's Potentiation of Norepinephrine-Elicited ERK1/2 Signaling.

Conclusion

The discovery and development of desipramine represent a pivotal chapter in the history of psychopharmacology. From its origins as a metabolite of the first tricyclic antidepressant to its characterization as a selective norepinephrine reuptake inhibitor, desipramine has not only provided a valuable therapeutic option for depression but has also been instrumental in advancing our understanding of the neurobiology of mood disorders. Its complex pharmacology, involving both acute reuptake inhibition and long-term receptor and signaling pathway modulation, continues to be an area of active research, offering insights that may guide the development of future antidepressant therapies.

An In-depth Technical Guide to the Molecular Structure and Properties of Desipramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tricyclic antidepressant desipramine, focusing on its molecular structure, physicochemical characteristics, and pharmacological profile. The information is intended to support research and development efforts by providing detailed data and methodologies in a structured format.

Molecular Structure and Identity

Desipramine is a secondary amine tricyclic antidepressant (TCA) belonging to the dibenzazepine class of compounds.[1][2] It is the primary active metabolite of the tertiary amine TCA, imipramine.[3] The core structure consists of a three-ring dibenzazepine system with a propyl(methyl)amine side chain attached to the central nitrogen atom.[1]

| Identifier | Value |

| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine[1] |

| Chemical Formula | C₁₈H₂₂N₂[1] |

| Molecular Weight | 266.38 g/mol [4] |

| CAS Number | 50-47-5 (free base)[1] |

| Drug Class | Tricyclic Antidepressant (TCA)[2] |

Physicochemical Properties

Desipramine is typically used as its hydrochloride salt, which is a white to off-white crystalline powder that is readily soluble in water and alcohol.[5] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Melting Point (HCl salt) | 215-216 °C | [4] |

| pKa | 10.4 | [3] |

| logP | 4.90 | [3] |

| Water Solubility | 58.6 mg/L (at 24 °C) | [3] |

Pharmacological Properties

The pharmacological activity of desipramine is complex, involving high-affinity interaction with monoamine transporters and lower-affinity binding to various other neuroreceptors.

Pharmacodynamics

The primary mechanism of action of desipramine is the potent and relatively selective inhibition of the norepinephrine transporter (NET).[1][6] This blockade of norepinephrine reuptake from the synaptic cleft leads to an increased concentration and prolonged activity of norepinephrine at the synapse, which is believed to be the principal driver of its antidepressant effects.[3][7] Compared to other TCAs, desipramine is considered the most selective for the NET.[1]

While its primary target is NET, desipramine also exhibits weaker inhibition of the serotonin transporter (SERT) and acts as an antagonist at several other receptors, including α1-adrenergic, histamine H1, and muscarinic acetylcholine receptors.[1][8] This "off-target" activity contributes to its side-effect profile, which includes hypotension, sedation, and anticholinergic effects like dry mouth and constipation.[3][9] However, its antihistamine and anticholinergic effects are among the weakest of the TCAs.[1] Chronic administration leads to adaptive changes in the brain, including the downregulation of β-adrenergic receptors.[2][3]

The binding affinities (Ki) of desipramine for its primary targets and various other receptors are summarized in the table below.

| Target | Binding Affinity (Ki, nM) | Pharmacological Action |

| Norepinephrine Transporter (NET) | 0.49 - 4.0 | Inhibitor[1][3] |

| Serotonin Transporter (SERT) | 23 - 102 | Inhibitor[1] |

| Histamine H1 Receptor | 10 - 110 | Antagonist[1][3] |

| α1-Adrenergic Receptor | 13 - 61 | Antagonist[1][3] |

| Muscarinic Acetylcholine Receptors (M1-M5) | 86 - 220 | Antagonist[1][3] |

| Dopamine D2 Receptor | >10,000 | Binder[3] |

Pharmacokinetics

Desipramine is well-absorbed after oral administration, though it undergoes extensive first-pass metabolism.[3] The pharmacokinetic profile can vary significantly between individuals, largely due to genetic polymorphisms in metabolizing enzymes.[10]

| Parameter | Value |

| Bioavailability | 60-70%[1] |

| Time to Peak Plasma Concentration (Tmax) | 4-6 hours[3] |

| Protein Binding | 73-92%[2][3] |

| Volume of Distribution (Vd) | 10-50 L/kg[11] |

| Elimination Half-life (t½) | 12-30 hours[1] |

| Metabolism | Hepatic, primarily via CYP2D6 (major) and CYP1A2 (minor)[3][12] |

| Major Active Metabolite | 2-hydroxydesipramine[3] |

| Route of Excretion | ~70% in urine (as metabolites)[3][13] |

Key Experimental Protocols

Norepinephrine Transporter (NET) Uptake Assay (Fluorescence-Based)

This protocol describes a method for quantifying the inhibitory activity of desipramine on the norepinephrine transporter in a cell-based, high-throughput format using a fluorescent substrate.

1. Objective: To determine the IC₅₀ value of desipramine for the inhibition of norepinephrine transporter (NET) uptake activity.

2. Materials & Reagents:

-

HEK293 cells stably expressing human NET (HEK-hNET).

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

-

Desipramine hydrochloride (test compound).

-

Known NET inhibitors (e.g., nisoxetine) for positive control.

-

Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent NET substrate and a masking dye).[14]

-

Fluorescence microplate reader with bottom-read capability.

3. Methodology:

-

Cell Plating:

-

Compound Preparation:

-

Prepare a stock solution of desipramine in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of desipramine in Assay Buffer to create a range of test concentrations (e.g., 10-point, 3-fold dilutions).

-

Prepare solutions for controls: Assay Buffer only (vehicle control, maximum uptake) and a saturating concentration of a known NET inhibitor (positive control, maximum inhibition).

-

-

Assay Procedure:

-

On the day of the assay, gently aspirate the culture medium from the cell plates.

-

Add the prepared compound dilutions and controls to the respective wells (e.g., 100 µL for 96-well plates).[14]

-

Incubate the plate for 10-15 minutes at 37°C to allow the compounds to interact with the transporters.[15]

-

Prepare the Dye Solution by reconstituting the fluorescent substrate/masking dye mix in Assay Buffer according to the manufacturer's protocol.[14]

-

Add the Dye Solution to all wells.[14]

-

-

Data Acquisition:

-

Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity in kinetic mode (e.g., readings every 1-2 minutes for 30 minutes) or as an endpoint reading after a 10-30 minute incubation.[14][15] The assay relies on the principle that the fluorescent substrate is taken up by the cells, while an external masking dye quenches the fluorescence of any substrate remaining outside the cells.[14]

-

-

Data Analysis:

-

For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve). For endpoint data, use the final fluorescence values.

-

Normalize the data: Set the average of the vehicle control as 100% activity and the average of the positive control as 0% activity.

-

Plot the percent inhibition against the logarithm of the desipramine concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to desipramine.

References

- 1. Desipramine - Wikipedia [en.wikipedia.org]

- 2. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Desipramine [drugfuture.com]

- 5. scbt.com [scbt.com]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 11. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. moleculardevices.com [moleculardevices.com]

A Technical Guide to the Differential Affinity of Desipramine for Norepinephrine and Serotonin Transporters

Abstract: Desipramine is a tricyclic antidepressant (TCA) characterized by its potent and selective inhibition of the norepinephrine transporter (NET) over the serotonin transporter (SERT).[1][2] This document provides an in-depth technical overview of desipramine's binding affinities, the experimental protocols used to determine these affinities, and the resulting mechanism of action at the synapse. Quantitative data are presented to illustrate the significant selectivity for NET, and detailed methodologies for key assays are provided for research and drug development professionals.

Quantitative Binding and Potency Profile

Desipramine's therapeutic and side-effect profile is largely dictated by its interaction with monoamine transporters. Quantitative analysis consistently demonstrates a high affinity for the norepinephrine transporter (NET) and a substantially lower affinity for the serotonin transporter (SERT). This selectivity is a defining characteristic of desipramine among TCAs.[1]

The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in a binding assay. Functional potency is often measured by the half-maximal inhibitory concentration (IC50) in neurotransmitter uptake assays. A compilation of reported values for human transporters is summarized below.

Table 1: Desipramine Affinity (Ki) and Potency (IC50) at Human Monoamine Transporters

| Transporter | Affinity Metric | Value (nM) | Selectivity (SERT/NET) |

| Norepinephrine Transporter (NET) | Ki | 0.63 - 3.5[1] | ~47-58x |

| Norepinephrine Transporter (NET) | Ki | 3.5 | |

| Norepinephrine Transporter (NET) | IC50 | 4.2[3] | |

| Serotonin Transporter (SERT) | Ki | 17.6 - 163[1] | |

| Serotonin Transporter (SERT) | Ki | 163 | |

| Serotonin Transporter (SERT) | IC50 | 64[3] |

Note: Selectivity is calculated using the range of Ki values from the same study where available.

The data clearly indicate that desipramine is a potent NET inhibitor, with Ki values in the low nanomolar range. In contrast, its affinity for SERT is significantly lower, with Ki values that are approximately 50-fold higher or more.[1]

Experimental Protocols & Workflows

The determination of transporter affinity and potency relies on standardized in vitro assays. The two primary methods are competitive radioligand binding assays and neurotransmitter uptake inhibition assays.

Competitive Radioligand Binding Assay

This method quantifies the ability of a test compound (desipramine) to compete with a radiolabeled ligand that has a known high affinity for the target transporter. The displacement of the radioligand is proportional to the affinity of the test compound.

-

Membrane Preparation:

-

Homogenize frozen tissue (e.g., rat cerebral cortex) or transporter-expressing cells in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[4]

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.[4]

-

Resuspend the final pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine protein concentration via a BCA assay.[4]

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-nisoxetine for NET), and varying concentrations of desipramine.[4][5]

-

Total binding is determined in the absence of desipramine, while non-specific binding is measured in the presence of a high concentration of a known potent inhibitor.

-

Incubate the plate at 30°C for 60 minutes.[4]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[4]

-

Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[4]

-

Dry the filters, add a scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[4]

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to get specific binding at each desipramine concentration.

-

Plot the percent specific binding against the log concentration of desipramine to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Neurotransmitter Uptake Inhibition Assay

This functional assay measures how desipramine inhibits the primary biological function of NET and SERT: the transport of their respective neurotransmitters (norepinephrine and serotonin) into a cell. This can be done using radiolabeled neurotransmitters or specialized fluorescent dyes.

-

Cell Culture:

-

Assay Procedure:

-

Gently remove the culture medium and wash the cells once with a Krebs-Henseleit buffer (KHB) or Hanks' Balanced Salt Solution (HBSS).[6][8]

-

Add buffer containing various concentrations of desipramine to the wells and pre-incubate for 10-30 minutes at room temperature or 37°C.[6][8]

-

Initiate the uptake by adding a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[6][7] An external masking dye is often included to quench fluorescence from outside the cells.[7]

-

-

Detection:

-

Immediately place the plate into a bottom-read fluorescence plate reader.

-

Monitor the increase in intracellular fluorescence over time (e.g., for 30 minutes) in kinetic mode.[6]

-

-

Data Analysis:

-

The rate of uptake is determined from the slope of the kinetic fluorescence curve.

-

Plot the rate of uptake against the log concentration of desipramine to generate an inhibition curve and calculate the IC50 value, which represents the concentration of desipramine that inhibits 50% of the substrate uptake.

-

Synaptic Mechanism of Action

The profound difference in affinity for NET versus SERT directly translates to desipramine's mechanism of action at the neuronal synapse. By selectively binding to and blocking NET, desipramine prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][9] This leads to a higher concentration and prolonged residence time of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[2][10] Its effect on the serotonin system is minimal at clinically relevant concentrations.

References

- 1. Desipramine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of desipramine treatment on stress-induced up-regulation of norepinephrine transporter expression in rat brains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medmedchem.com [medmedchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Initial Toxicity Studies of Desipramine in Animal Models

Abstract

This technical guide provides a comprehensive overview of the initial non-clinical toxicity studies of desipramine, a tricyclic antidepressant, in various animal models. The document synthesizes data from acute, sub-chronic, and chronic toxicity studies, as well as specialized investigations into reproductive and developmental toxicity, genotoxicity, and carcinogenicity. Detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key pathways and workflows are included to offer a thorough resource for researchers and professionals in drug development and toxicology.

Introduction

Desipramine is a secondary amine tricyclic antidepressant (TCA), primarily known for its potent inhibition of norepinephrine reuptake.[1][2] It is the active metabolite of imipramine.[1] While effective in treating depression, its clinical use has been tempered by a significant side effect profile and the risk of toxicity in overdose.[2][3] Understanding its toxicological profile through animal studies is crucial for risk assessment and the development of safer therapeutic alternatives. This guide consolidates key findings from foundational animal toxicity studies.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50), the dose at which 50% of the test animals die, is a primary endpoint of these studies.

Experimental Protocol: Acute Toxicity Testing

-

Animal Models: Typically, mice and rats are used, with studies sometimes including other species like dogs or rabbits.[4][5]

-

Administration Routes: Oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes are commonly evaluated to mimic potential clinical and overdose scenarios.[5]

-

Methodology: Animals are divided into groups and administered single, escalating doses of desipramine. They are then observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality. Endpoints include clinical signs (e.g., sedation, convulsions), body weight changes, and gross pathological findings at necropsy.[5] The LD50 is calculated from these mortality data.

Data Presentation: Acute Toxicity of Desipramine (LD50)

The following table summarizes the reported LD50 values for desipramine in various animal models.

| Species | Route of Administration | LD50 (mg/kg) | Additional Data (mg/kg) | Reference(s) |

| Mouse | Oral (p.o.) | ~300 - 500 | LD5: 325 | [4][5] |

| Rat | Oral (p.o.) | ~300 - 385 | LD5: 175 | [4][5] |

| Mouse | Intravenous (i.v.) | ~20 - 35 | LD5: 17 | [4][5] |

| Rat | Intravenous (i.v.) | ~20 | - | [4] |

| Dog | Intravenous (i.v.) | ~20 | - | [4] |

| Mouse | Intraperitoneal (i.p.) | 94 | LD5: 74 | [5] |

| Rat | Intraperitoneal (i.p.) | 48 | LD5: 24 | [5] |

| Mouse | Subcutaneous (s.c.) | 420 | LD5: 200 | [5] |

| Rat | Subcutaneous (s.c.) | 183 | LD5: 71 | [5] |

Visualization: Acute Toxicity Workflow```dot

Conclusion

Initial toxicity studies in animal models have characterized desipramine as a compound with a significant potential for toxicity, particularly in overdose. Key findings include dose-dependent multi-organ toxicity in repeated-dose studies, with the liver and kidneys being notable targets. T[4][5]he drug exhibits clear genotoxic potential in some assays and has been shown to promote carcinogenesis in a rat colon cancer model. R[6][7]eproductive studies indicate risks at maternally toxic doses. T[5]he mechanisms underlying this toxicity are multifaceted, involving its primary pharmacology, extensive off-target receptor binding, and a metabolic pathway susceptible to genetic polymorphism. This body of evidence underscores the importance of therapeutic drug monitoring and cautious use in clinical practice.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Desipramine - Wikipedia [en.wikipedia.org]

- 3. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aapharma.ca [aapharma.ca]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Genotoxicity evaluation of five tricyclic antidepressants in the wing somatic mutation and recombination test in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement by the tricyclic antidepressant, desipramine, of experimental carcinogenesis in rat colon induced by azoxymethane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Desipramine in Rodent Models of Depressive Behaviors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing desipramine, a tricyclic antidepressant, for studying depressive-like behaviors in rodent models. This document outlines the mechanism of action, detailed experimental protocols for key behavioral assays, and expected outcomes, facilitating the use of desipramine as a tool in preclinical depression research.

Mechanism of Action

Desipramine primarily functions by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft.[1][2][3][4][5] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[3][4] Chronic administration of desipramine can also lead to adaptive changes in the brain, including the down-regulation of β-adrenergic receptors and sensitization of serotonergic receptors.[1] The overall increase in serotonergic and noradrenergic signaling is believed to contribute to its antidepressant effects.[1]

Experimental Protocols

Several well-validated behavioral paradigms are used to assess antidepressant-like activity in rodents. Desipramine has been shown to produce consistent effects in these tests.

Forced Swim Test (FST)

The FST is a widely used test to screen for antidepressant efficacy.[6][7][8][9][10][11] It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressants, like desipramine, decrease the duration of immobility.[6][8]

Protocol:

-

Apparatus: A transparent cylinder (height: 25 cm; diameter: 20 cm for mice) filled with water (24°C) to a depth of 15 cm.[6] For rats, the cylinder dimensions are adjusted, and the water depth allows the animal to touch the bottom with its hind paws.[9]

-

Procedure:

-

For rats, a 15-minute pre-test session is conducted 24 hours before the 5-minute test session.[9][10] For mice, a single 6-minute session is typically used.[6]

-

Administer desipramine or vehicle intraperitoneally (i.p.) at the desired dose and time before the test session. A common administration time is 30 minutes prior to the test.[6]

-

Individually place each animal into the cylinder.

-

Record the session for later analysis.

-

-

Data Analysis: The primary measure is the duration of immobility during the final 4 minutes of the 6-minute test for mice.[6] Immobility is defined as the cessation of active behaviors, with the animal making only minimal movements necessary to keep its head above water.[6] An increase in the latency to the first bout of immobility can also be measured as an indicator of antidepressant activity.[6][8]

Tail Suspension Test (TST)

Conceptually similar to the FST, the TST induces immobility by suspending a mouse by its tail.[9][12][13][14] This test is also sensitive to a wide range of antidepressant drugs, which reduce the duration of immobility.[12][13]

Protocol:

-

Apparatus: A device that allows a mouse to be suspended by its tail, with its movements recorded.

-

Procedure:

-

Data Analysis: The total duration of immobility during the test is measured. Antidepressants are expected to decrease this duration.

Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression, which is the inability to experience pleasure.[15][16][17][18][19][20] Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as an anhedonic-like state.

Protocol:

-

Apparatus: Home cages equipped with two drinking bottles.

-

Procedure:

-

Habituation: For 48 hours, acclimate the animals to two bottles, one containing a 1% sucrose solution and the other containing water.[19]

-

Deprivation: Following habituation, deprive the animals of food and water for 12-24 hours.[15][20]

-

Test: Present the animals with one bottle of 1% sucrose solution and one bottle of water for a set period (e.g., 1 to 12 hours).[15][20] The position of the bottles should be switched halfway through the test to avoid place preference.

-

-

Data Analysis: Measure the consumption of the sucrose solution and water. The sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.[15] A lower sucrose preference in the stress or disease model group compared to the control group indicates anhedonia. Antidepressant treatment, such as with desipramine, is expected to reverse this deficit.

Data Presentation

The following tables summarize typical quantitative data for the use of desipramine in rodent behavioral studies.

Table 1: Desipramine Dosage and Administration

| Parameter | Mice | Rats | Reference(s) |

| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [6][21][22] |

| Acute Dosage Range | 3.2 - 32 mg/kg | 5 - 20 mg/kg | [6][21] |

| Chronic Dosage Range | 20 mg/kg/day | 7.5 - 10 mg/kg/day | [23][24] |

| Pre-treatment Time (Acute) | 30 minutes | 1 hour | [6][21] |

| Treatment Duration (Chronic) | 3 weeks | 21 days | [23][24] |

Table 2: Expected Behavioral Outcomes with Desipramine Treatment

| Behavioral Test | Expected Effect of Desipramine | Typical Magnitude of Effect | Reference(s) |

| Forced Swim Test (FST) | Decreased immobility time | Significant reduction compared to vehicle | [6][21] |

| Increased latency to immobility | Significant increase at higher doses | [6][8] | |

| Tail Suspension Test (TST) | Decreased immobility time | Significant reduction compared to vehicle | [12][13] |

| Sucrose Preference Test (SPT) | Reversal of stress-induced decrease in preference | Restoration of preference to control levels | [25][26] |

Experimental Workflow Visualization

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]

- 4. What is Desipramine Hydrochloride used for? [synapse.patsnap.com]

- 5. Articles [globalrx.com]

- 6. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. brieflands.com [brieflands.com]

- 12. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. cdn-links.lww.com [cdn-links.lww.com]

- 16. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]

- 18. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice - Ace Therapeutics [acetherapeutics.com]

- 19. A comparative analysis of depressive-like behavior: Exploring sex-related differences and insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Application Notes and Protocols: Desipramine Dosage for Attentional Set-Shifting Tests in Rats

These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of desipramine in attentional set-shifting tasks in rats. This document summarizes effective dosages, experimental procedures, and the underlying neurobiological pathways.

Introduction to Desipramine and Attentional Set-Shifting

The attentional set-shifting task (AST) is a behavioral paradigm used to assess cognitive flexibility in rodents, a key executive function dependent on the medial prefrontal cortex (mPFC).[1] This task measures the ability of an animal to shift its attention to a new, relevant stimulus dimension while ignoring a previously relevant one. Deficits in this cognitive domain are observed in various neuropsychiatric disorders.

Desipramine (DMI) is a tricyclic antidepressant that acts as a selective norepinephrine (NE) reuptake inhibitor. By increasing the levels of NE in the synapse, particularly in the mPFC, desipramine can modulate cognitive functions, including attentional set-shifting.[1][2] Studies have shown that while acute administration has modest effects, chronic desipramine treatment can significantly improve performance on the extradimensional (ED) shift component of the AST, which is the core measure of cognitive flexibility in this task.[1][2]

Quantitative Data Summary

The following tables summarize the dosages of desipramine used in attentional set-shifting studies in rats and the observed effects on performance.

Table 1: Desipramine Dosage and Administration

| Administration | Dosage | Route of Administration | Duration | Key Findings | Reference |

| Acute | 15 mg/kg | Intraperitoneal (i.p.) | Single dose | Modest overall improvement in AST, but no significant effect on specific task stages. Increased extracellular NE in mPFC. | [1][2] |

| Chronic | 7.5 mg/kg/day | Osmotic minipump | 21 days | Significantly improved performance on the extradimensional set-shifting task and reduced set loss errors. Tonically elevated basal NE levels in mPFC. | [1][2] |

| Chronic (Stress Model) | Not specified | Not specified | During chronic unpredictable stress | Prevented cognitive set-shifting deficits induced by stress. | [3][4] |

Note: Dosages for juvenile rats may need to be adjusted due to age-related differences in drug metabolism.[5][6]

Table 2: Effects of Desipramine on Attentional Set-Shifting Performance

| Treatment | Task Component | Performance Change | Neurochemical Change | Reference |

| Acute DMI (15 mg/kg, i.p.) | Overall AST | Modest Improvement | Increased extracellular NE in mPFC | [1][2] |

| Acute DMI (15 mg/kg, i.p.) | Specific Stages (including ED shift) | No Significant Improvement | Increased extracellular NE in mPFC | [1][2] |

| Chronic DMI (7.5 mg/kg/day) | Extradimensional (ED) Shift | Significant Improvement | Tonically elevated basal extracellular NE in mPFC | [1][2] |

| Chronic DMI (7.5 mg/kg/day) | Set Loss Errors | Significant Reduction | Tonically elevated basal extracellular NE in mPFC | [1][2] |

| Chronic DMI (in stressed rats) | Extradimensional (ED) Shift | Prevention of Deficit | Mediated by α1-adrenergic receptors in mPFC | [3][4] |

Experimental Protocols

Animals

-

Housing: Rats should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except during the food restriction period for the attentional set-shifting task.

Attentional Set-Shifting Task Protocol

This protocol is based on the digging paradigm, a widely used version of the AST.[7]

3.2.1. Apparatus: The testing apparatus consists of a main compartment and two smaller choice compartments. A removable divider separates the main compartment from the choice compartments. Two small ceramic bowls, which can be filled with different digging media and scented with various odors, are used for the discriminations.

3.2.2. Habituation and Pre-training:

-

Food Restriction: Rats are mildly food-restricted to maintain their body weight at 85-90% of their free-feeding weight to ensure motivation for the food reward (e.g., a small piece of cereal).

-

Habituation: Rats are habituated to the testing arena and the digging bowls for a few days before the start of the experiment.

-

Shaping: Rats are trained to dig in the bowls to find a food reward. This is typically done over a couple of days, starting with the reward being visible on top of the digging medium and gradually burying it deeper.

3.2.3. Testing Procedure: The task consists of a series of discriminations. For each stage, the rat must learn to choose the correct bowl to receive a reward. The criterion for successfully completing a stage is typically six consecutive correct trials.[7] The primary measure of performance is the number of trials required to reach this criterion.

The stages of the attentional set-shifting task are as follows:

-

Simple Discrimination (SD): The rat learns to discriminate between two stimuli from one dimension (e.g., two different digging media).

-

Compound Discrimination (CD): A second, irrelevant stimulus dimension is introduced (e.g., odors). The previously relevant dimension remains the same.

-

Reversal 1 (REV1): The stimuli are the same as in the CD, but the previously unrewarded stimulus is now rewarded.

-

Intradimensional (ID) Shift: New stimuli from both dimensions are introduced, but the relevant dimension remains the same (e.g., new digging media and new odors, but the digging medium is still the relevant cue).

-

Extradimensional (ED) Shift: New stimuli are introduced, and the previously irrelevant dimension now becomes the relevant one (e.g., the rat must now pay attention to the odor, not the digging medium). This is the key measure of cognitive flexibility.

-

Reversal 2 (REV2): The stimuli are the same as in the ED shift, but the previously unrewarded stimulus is now rewarded.

Desipramine Administration Protocol

3.3.1. Acute Administration:

-

Drug Preparation: Desipramine hydrochloride is dissolved in a vehicle such as sterile saline (0.9% NaCl).

-

Dosage: A dose of 15 mg/kg is administered via intraperitoneal (i.p.) injection.[1][2]

-

Timing: The injection is typically given 30-60 minutes before the start of the behavioral testing.

3.3.2. Chronic Administration:

-

Method: Osmotic minipumps are used for continuous delivery of the drug.

-

Surgery: Rats are anesthetized, and a minipump is implanted subcutaneously in the dorsal region.

-

Dosage: The minipumps are filled with a desipramine solution calculated to deliver 7.5 mg/kg/day for 21 days.[1][2]

-

Testing: Behavioral testing commences after the 21-day treatment period.

Visualization of Pathways and Workflows

Experimental Workflow for Attentional Set-Shifting Task

Experimental workflow for the attentional set-shifting task with desipramine administration.

Signaling Pathway of Desipramine in the Medial Prefrontal Cortex

References

- 1. Chronic treatment with desipramine improves cognitive performance of rats in an attentional set-shifting test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. Beneficial effects of desipramine on cognitive function of chronically stressed rats are mediated by alpha1-adrenergic receptors in medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cde.nlm.nih.gov [cde.nlm.nih.gov]